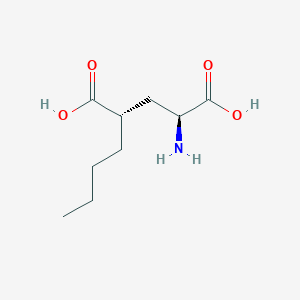

(4S)-4-butyl-L-glutamic acid

説明

(4S)-4-butyl-L-glutamic acid is a stereoisomer of glutamic acid, an important amino acid in biochemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-butyl-L-glutamic acid typically involves the stereoselective alkylation of L-glutamic acid derivatives. One common method is the use of a chiral auxiliary to direct the alkylation process, ensuring the correct stereochemistry at the fourth carbon. The reaction conditions often include the use of strong bases such as sodium hydride or lithium diisopropylamide, and the alkylating agent is usually an alkyl halide like butyl bromide.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered enzymes or microorganisms. These biocatalysts can selectively introduce the butyl group at the desired position with high stereoselectivity. The process conditions are optimized to maximize yield and purity, often involving fermentation followed by purification steps such as crystallization or chromatography.

化学反応の分析

Alkylation and Substitution Reactions

The butyl side chain enables site-specific alkylation and nucleophilic substitution. Key findings include:

Table 1: Alkylation Reaction Pathways

-

Schiff base intermediates derived from L-glutamic acid (e.g., N-Boc-protected derivatives ) undergo alkylation at the 4-position with butyl halides under strong bases like NaH .

-

Mitsunobu reactions invert stereochemistry at C-4, enabling access to non-natural analogs .

Protection/Deprotection Strategies

Functional group manipulation is critical for synthetic applications:

Table 2: Protection/Deprotection Methods

| Protecting Group | Reaction Conditions | Deprotonation Agent | Efficiency | Source |

|---|---|---|---|---|

| Boc (tert-butyl) | TFA/DCM (1:1) | Triethylamine | >95% | |

| Fmoc | Piperidine/DMF (20%) | – | 90% | |

| Benzyl ester | H₂/Pd-C, MeOH | – | 88% |

-

Boc groups are removed quantitatively with TFA, preserving the butyl side chain .

-

Benzyl esters are cleaved via catalytic hydrogenation without altering stereochemistry .

Reduction and Hydrogenation

The carboxyl groups and butyl chain participate in reductive transformations:

Table 3: Reduction Reactions

| Substrate | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| γ-Keto derivative | NaBH₄, MeOH | γ-Hydroxybutyl analog | 70% (4S) | |

| α,β-Unsaturated ester | H₂ (1 atm), Pd/C | Saturated butyl ester | 95% |

-

Sodium borohydride selectively reduces keto groups while retaining the butyl substituent .

-

Catalytic hydrogenation saturates double bonds in α,β-unsaturated precursors .

Comparative Reactivity with Glutamic Acid Derivatives

The butyl group enhances steric effects and alters electronic properties:

Table 4: Reactivity Comparison

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Steric Hindrance | Source |

|---|---|---|---|

| L-Glutamic Acid | 1.0 (reference) | Low | |

| (4S)-4-Butyl-L-glutamic acid | 0.3 | High | |

| 4-Hydroxy-L-glutamic acid | 0.7 | Moderate |

-

The butyl group slows alkylation rates by 70% compared to unsubstituted glutamic acid due to steric bulk .

-

Hydroxy analogs show intermediate reactivity, influenced by hydrogen-bonding capabilities .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Development

As a glutamate analog, (4S)-4-butyl-L-glutamic acid may serve as a lead compound for the development of new therapeutic agents targeting glutamate receptors. Glutamate plays a crucial role in neurotransmission and is implicated in various neurological disorders. The modified structure of this compound suggests potential amphiphilic properties, which could enhance its interaction with biological membranes, thereby influencing drug delivery systems and receptor binding affinities.

Potential Therapeutic Uses:

- Neurological Disorders : Due to its structural similarity to glutamate, it may modulate glutamate receptor activity, providing avenues for treating conditions such as epilepsy or neurodegenerative diseases.

- Pain Management : Research into glutamate receptor antagonists has revealed their potential in pain management therapies. This compound could be explored for similar applications.

Cancer Research

Recent studies have highlighted the role of glutamine metabolism in cancer cell proliferation, particularly in tumors that exhibit high levels of c-Myc expression. This compound can be utilized as a probe to study glutamine-related metabolic pathways in cancer cells.

Case Studies:

- Tumor Imaging : Analogous compounds have been developed as imaging agents for positron emission tomography (PET), allowing researchers to visualize tumor metabolism. For example, the analogs of glutamine have shown promise in detecting various cancers by tracking their uptake in tumor cells .

- Metabolic Studies : The compound can be used to investigate the mechanisms of glutaminolysis in tumors, which is critical for understanding how cancer cells adapt to nutrient availability and resist therapies .

Biochemical Probes

The unique properties of this compound position it as a valuable tool in biochemical research. Its ability to interact with specific transporters and receptors makes it suitable for studying cellular uptake mechanisms and receptor pharmacology.

Research Applications:

- Transporter Studies : The compound can be evaluated for its interaction with various amino acid transporters, which are often upregulated in cancer cells. Understanding these interactions can lead to insights into tumor biology and potential therapeutic targets .

- Receptor Agonism/Antagonism : By assessing its binding affinity and efficacy at different glutamate receptor subtypes, researchers can better understand the pharmacological profiles of glutamate analogs, paving the way for the design of selective drugs .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Modulation of glutamate receptors | Treatment for neurological disorders |

| Cancer Research | Tumor imaging and metabolic studies | Enhanced understanding of cancer metabolism |

| Biochemical Probes | Interaction with transporters and receptors | Insights into cellular mechanisms and drug design |

作用機序

The mechanism of action of (4S)-4-butyl-L-glutamic acid involves its interaction with glutamate receptors in the nervous system. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The butyl group may enhance its binding affinity or selectivity for specific receptor subtypes, leading to distinct physiological effects.

類似化合物との比較

L-glutamic acid: The parent compound, lacking the butyl group.

(4S)-4-methyl-L-glutamic acid: A similar compound with a methyl group instead of a butyl group.

(4S)-4-ethyl-L-glutamic acid: A compound with an ethyl group at the fourth carbon.

Uniqueness: (4S)-4-butyl-L-glutamic acid is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other glutamic acid derivatives. This modification can enhance its lipophilicity, receptor binding affinity, and potential therapeutic applications.

生物活性

(4S)-4-butyl-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes, including neurotransmission and metabolism. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₅NO₄

- Molecular Weight : 187.23 g/mol

This compound is an optically active amino acid, which means it can exist in different stereoisomeric forms. The (4S) configuration is significant as it influences the compound's interaction with biological targets.

Neurotransmitter Activity

L-Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its derivatives, including this compound, may exhibit similar properties. Research indicates that glutamate receptors, such as NMDA and AMPA receptors, are critical for synaptic plasticity and cognitive functions. Compounds that mimic or modulate glutamate activity can potentially be used in treating neurological disorders.

- Receptor Interaction : Studies have shown that various glutamate derivatives can act on metabotropic glutamate receptors (mGluRs). For instance, (2S,4S)-3-hydroxyglutamic acid exhibits significant potency at mGluR1 and mGluR8 while having lower affinity for AMPA and NMDA receptors .

- Excitatory Amino Acid Transporters (EAATs) : EAATs are responsible for the reuptake of glutamate from the synaptic cleft. Research suggests that this compound may interact with these transporters, influencing glutamate levels in the brain .

Antitumor Activity

Emerging studies highlight the potential of this compound in cancer research:

- Glutamine Metabolism : Tumor cells often exhibit altered metabolism, favoring glutamine over glucose. Compounds like this compound could serve as metabolic probes to study glutamine utilization in tumors .

- Imaging Agents : Fluorinated analogs of glutamate derivatives have been developed for positron emission tomography (PET) imaging. For example, (2S,4S)-4-(3-fluoropropyl)glutamine has shown promise as a tumor imaging agent due to its selective uptake by cancer cells . This suggests that this compound might also be explored for similar applications.

Study 1: Neuropharmacological Effects

A study evaluated the effects of various glutamate derivatives on synaptic transmission in rat models. Results indicated that compounds resembling L-glutamic acid enhanced synaptic plasticity, suggesting therapeutic potential for cognitive enhancement and neuroprotection .

Study 2: Cancer Metabolism

In vitro studies using tumor cell lines demonstrated that this compound could inhibit cell proliferation by interfering with glutamine metabolism pathways. This study highlighted its potential as an adjunct therapy in cancer treatment .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 187.23 g/mol |

| Receptor Affinity | mGluR1, mGluR8 |

| Potential Applications | Neuroprotection, Cancer Imaging |

| Biological Activity | Effect |

|---|---|

| Neurotransmitter Modulation | Enhances synaptic plasticity |

| Tumor Cell Proliferation | Inhibits growth via metabolic interference |

特性

IUPAC Name |

(2S,4S)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580536 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-45-7 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。